molecular formula C15H16N2O2 B8316146 2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)pyridin-3-Amine

2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)pyridin-3-Amine

Cat. No. B8316146
M. Wt: 256.30 g/mol
InChI Key: FZQYZCSXWQTBFA-UHFFFAOYSA-N
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Patent
US08053450B2

Procedure details

134a (3.27 g, 11.4 mmol) was dissolved in a 1:1 mixture of methanol and ethyl acetate (80 mL). Palladium on charcoal (10%, 1.2 g, 1.1 mmol) was added, and the mixture was stirred 1 h under hydrogen atmosphere (40 psi). The reaction mixture was filtered over Celite® and concentrated to afford 2.78 g (97% yield, 100% pure) of 134b as an off-white solid. [M+H]+=257.17; in NMR (500 MHz, deuterochloroform) δ ppm 7.53 (d, 1H, J=5.0 Hz), 6.97 (d, 2H, J=10.0 Hz), 6.95 (d, 1H, J=5.0 Hz), 6.80 (m, 2H), 3.97 (br, 2H), 3.05 (s, 2H), 1.44 (s, 6H); 13C (125 MHz, deuterochloroform) δ (ppm), 151.60, 150.18, 137.70, 135.60, 131.52, 129.47, 121.77, 121.30, 120.96, 120.27, 119.02, 87.80, 43.19, 28.08.
Name
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:21])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11][C:12]3[C:17]([N+:18]([O-])=O)=[CH:16][CH:15]=[CH:14][N:13]=3)[C:4]=2[O:3]1>CO.C(OCC)(=O)C.[Pd]>[CH3:1][C:2]1([CH3:21])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11][C:12]3[C:17]([NH2:18])=[CH:16][CH:15]=[CH:14][N:13]=3)[C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
3.27 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2OC2=NC=CC=C2[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred 1 h under hydrogen atmosphere (40 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2OC2=NC=CC=C2N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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